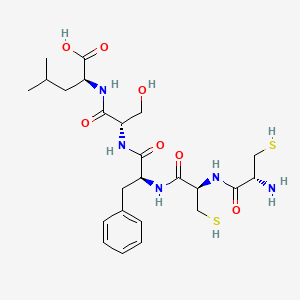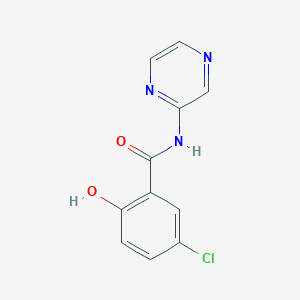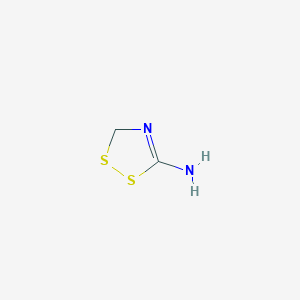![molecular formula C29H50N2O3 B12589925 (2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine CAS No. 492994-37-3](/img/structure/B12589925.png)
(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine is a synthetic organic compound characterized by its pyrrolidine ring, a nitrophenyl group, and an octadecyloxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.
Attachment of the Octadecyloxy Group: The octadecyloxy group is attached through an etherification reaction, where an alcohol (octadecanol) reacts with a suitable leaving group on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of (2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with biological macromolecules. The octadecyloxy group may influence the compound’s solubility and membrane permeability, affecting its overall activity.
類似化合物との比較
Similar Compounds
(2S)-1-(4-Nitrophenyl)-2-[(hexadecyloxy)methyl]pyrrolidine: Similar structure but with a shorter alkyl chain.
(2S)-1-(4-Nitrophenyl)-2-[(dodecyloxy)methyl]pyrrolidine: Another similar compound with a different alkyl chain length.
Uniqueness
(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine is unique due to its specific combination of a nitrophenyl group, a pyrrolidine ring, and a long octadecyloxy chain, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
492994-37-3 |
|---|---|
分子式 |
C29H50N2O3 |
分子量 |
474.7 g/mol |
IUPAC名 |
(2S)-1-(4-nitrophenyl)-2-(octadecoxymethyl)pyrrolidine |
InChI |
InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25-34-26-29-19-18-24-30(29)27-20-22-28(23-21-27)31(32)33/h20-23,29H,2-19,24-26H2,1H3/t29-/m0/s1 |
InChIキー |
HBARRGMTQFUPPW-LJAQVGFWSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCOC[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CCCCCCCCCCCCCCCCCCOCC1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine](/img/structure/B12589864.png)
![tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane](/img/structure/B12589867.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12589868.png)
![4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride](/img/structure/B12589870.png)

![2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B12589877.png)
![5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine](/img/structure/B12589891.png)
![3,5-Dicyclohexyl-1-[(pyren-1-YL)methyl]piperazine-2,6-dione](/img/structure/B12589902.png)



![Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12589923.png)
